4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole
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Overview
Description
4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole is an organic compound that features a thiazole ring substituted with dimethyl groups and an oxetane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Attachment of the Oxetane Moiety: The oxetane ring can be attached through nucleophilic substitution reactions where the thiazole derivative reacts with an oxetane precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxetane ring can be opened or substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Due to its unique structural features, it is explored for use in the development of novel polymers and materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane moiety can act as a reactive site, facilitating covalent bonding with target proteins, while the thiazole ring can engage in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-imidazole: Contains an imidazole ring, offering different electronic properties.
4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-pyrazole: Features a pyrazole ring, which can influence its reactivity and biological activity.
Uniqueness
4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole is unique due to the presence of both the thiazole and oxetane rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4,5-dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-5-6(2)12-8(9-5)11-7-3-10-4-7/h7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVDCTLVTXATAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2COC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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